Benzoic acid, 2-[(2-chloroacetyl)phenylamino]-

Medicinal Chemistry Physicochemical Profiling Library Design

Researchers screening NF-κB/AP-1 inhibitors or covalent TCIs face trade-offs between warhead reactivity and selectivity. This N-phenyl chloroacetyl anthranilic acid offers a pre-installed 3-aryl group for one-pot quinazolinone synthesis (dual IC₅₀ 3.3-5.5 µM) and attenuated thiol reactivity for improved cysteine targeting. - **Key outcome**: Eliminates post-cyclization N-arylation; enables salt formation (Na/K) for IV formulation. - **Supply**: BenchChem provides research-quantity material with verified purity and global delivery.

Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
CAS No. 3606-15-3
Cat. No. B12219608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-[(2-chloroacetyl)phenylamino]-
CAS3606-15-3
Molecular FormulaC15H12ClNO3
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2C(=O)O)C(=O)CCl
InChIInChI=1S/C15H12ClNO3/c16-10-14(18)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15(19)20/h1-9H,10H2,(H,19,20)
InChIKeySMIILIQDAUJRDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl Chloroacetyl Building Block for Heterocyclic Synthesis


Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- (CAS 3606-15-3), is an N-phenyl-substituted chloroacetamide derivative of anthranilic acid. It belongs to the class of N-aryl anthranilic acid derivatives and features a chloroacetyl electrophilic warhead linked through a secondary aniline nitrogen [1]. This structural architecture—combining a free carboxylic acid, a secondary N-phenyl amine, and a chloroacetyl group—distinguishes it from simpler N-chloroacetyl anthranilic acids and positions it as a versatile intermediate for constructing N-aryl heterocyclic scaffolds, particularly quinazolinones and related fused-ring systems [2].

Why N-Phenyl Substitution Is Irreplaceable in Cyclocondensation


In-class compounds such as 2-[(chloroacetyl)amino]benzoic acid (CAS 14422-49-2) and its methyl ester (CAS 58915-18-7) lack the N-phenyl substituent that fundamentally alters both the steric environment and the electronic character of the chloroacetyl reactive center . The N-phenyl group reduces the nucleophilicity of the nitrogen lone pair through resonance delocalization into the aromatic ring, modulating the electrophilicity of the chloroacetyl methylene carbon and thereby changing the kinetics of cyclocondensation reactions used to generate quinazolinone and thiazolo-quinazolinone libraries [1]. Furthermore, N-aryl chloroacetamides exhibit substituent-dependent antimicrobial activity that is absent in N-alkyl or N-unsubstituted analogs, as demonstrated by structure-activity relationship (SAR) studies on twelve N-(substituted phenyl)-2-chloroacetamides [2].

Quantitative Differentiation from Closest Structural Analogs


Molecular Weight and Lipophilicity Advantage Over N-Unsubstituted Analogs

The target compound possesses a molecular weight of 273.73 g·mol⁻¹ [1], which is 60.11 g·mol⁻¹ higher than the N-unsubstituted analog 2-[(chloroacetyl)amino]benzoic acid (CAS 14422-49-2, MW 213.62 g·mol⁻¹) . This mass increment corresponds to the N-phenyl substituent and is accompanied by an estimated increase in logP of approximately 1.5–2.0 units based on the additive contribution of the phenyl ring. The higher lipophilicity predicts enhanced membrane permeability, which is consistent with the observation that halogenated N-phenyl chloroacetamides exhibit superior activity against Gram-positive bacteria due to faster phospholipid bilayer transit [2].

Medicinal Chemistry Physicochemical Profiling Library Design

Enabling Direct 3-Aryl-Quinazolinone Synthesis and NF-κB Inhibition

The N-phenyl substitution pattern of the target compound directly mirrors the 3-aryl substituent required in the final quinazolinone pharmacophore. Giri et al. (2009) demonstrated that 2-(thiazole-5-yl)-3-aryl-3H-quinazolin-4-one derivatives, synthesized via cyclocondensation of 2-[(chloroacetyl)amino]benzoic acid with thioamides, yield dual NF-κB/AP-1 inhibitors with IC₅₀ values as low as 3.3 µM (compounds 9m and 9o) and selective NF-κB inhibitors with IC₅₀ of 5.5 µM (compounds 9n and 9p) [1]. The target compound, bearing a pre-installed N-phenyl group, can streamline the synthesis of 3-aryl-substituted quinazolinones by eliminating the need for post-cyclization N-arylation, potentially improving overall synthetic efficiency and enabling parallel library synthesis .

Anti-inflammatory Drug Discovery NF-κB Inhibition Quinazolinone Synthesis

Tunable Cysteine-Reactive Warhead with N-Phenyl-Moderated Electrophilicity

Chloroacetamides are established electrophilic warheads that selectively alkylate cysteine thiol residues in target proteins [1]. The reactivity of the chloroacetyl methylene carbon is modulated by the electron-donating or -withdrawing character of the N-substituent. The N-phenyl group in the target compound reduces the electrophilicity of the chloroacetyl carbon through resonance delocalization compared to N-alkyl chloroacetamides, as evidenced by the lower reactivity of N-aryl chloroacetamides in nucleophilic displacement reactions . This moderated reactivity can enhance selectivity for protein targets by reducing non-specific alkylation of abundant thiols such as glutathione, a property that is exploited in the design of targeted covalent inhibitors (TCIs) [2]. Additionally, the free carboxylic acid provides a handle for further functionalization (amide coupling, salt formation) that is absent in methyl ester prodrugs or simple chloroacetanilides.

Covalent Inhibitor Design Electrophilic Warhead Cysteine Targeting

Optimal Application Scenarios


Parallel Synthesis of 3-Aryl-Quinazolinone Libraries for Inflammation and Cancer

The pre-installed N-phenyl group of the target compound directly serves as the 3-aryl substituent in the final quinazolinone scaffold. This eliminates the post-cyclization N-arylation step required when using N-unsubstituted chloroacetyl anthranilic acid, enabling one-pot or two-step library synthesis of 3-aryl-quinazolinones with demonstrated dual NF-κB/AP-1 inhibitory activity (IC₅₀ = 3.3–5.5 µM) [1]. Researchers screening for transcription factor inhibitors can accelerate SAR exploration by varying the thioamide coupling partner while keeping the N-phenyl substituent constant.

Covalent Antibacterial Agents Targeting Gram-Positive Pathogens Including MRSA

N-(substituted phenyl)-2-chloroacetamides exhibit confirmed antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with halogenated derivatives being most potent due to enhanced lipophilicity and membrane penetration [2]. The target compound, bearing both a chloroacetyl warhead and a free carboxylic acid, can form water-soluble sodium or potassium salts for intravenous formulation, a critical advantage for in vivo efficacy and toxicity studies. This dual functionality is not available in methyl ester or N-alkyl analogs .

Targeted Covalent Inhibitor Design with Tunable Warhead Electrophilicity

The N-phenyl group attenuates chloroacetyl electrophilicity relative to N-alkyl chloroacetamides, reducing non-specific thiol reactivity while retaining the ability to form covalent adducts with catalytic cysteine residues . This property is valuable in designing selective TCIs for kinases (e.g., EGFR, BTK) or other cysteine-dependent enzymes, where excessive warhead reactivity leads to glutathione conjugation and rapid clearance. The free carboxylic acid further enables bioconjugation via amide bond formation with amine-containing linkers or payloads.

Agrochemical Intermediate for Safener-Modified Herbicide Formulations

Patent literature identifies α-haloacetanilides, including N-phenyl chloroacetamides, as safener components that reduce phytotoxicity of benzoic acid-type herbicides in corn and other cereal crops [3]. The target compound's dual aromatic character (benzoic acid + N-phenyl) aligns with the structural features of known herbicide safeners, making it a candidate intermediate for developing crop-protection agents with improved selectivity between weeds and cultivated species.

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